molecular formula C15H26N6O2 B14946490 N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B14946490
M. Wt: 322.41 g/mol
InChI Key: REQWJGFAZPQXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine” is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of diethyl and morpholinyl groups attached to the triazine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine” typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.

    Introduction of Diethyl Groups: Diethylamine can be reacted with the triazine ring to introduce diethyl groups at specific positions.

    Attachment of Morpholinyl Groups: Morpholine can be introduced through nucleophilic substitution reactions, where chlorine atoms on the triazine ring are replaced by morpholinyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction progress.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

“N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4,6-dimorpholinyl-1,3,5-triazine: Similar structure but without the amine group.

    N,N-diethyl-4,6-dipiperidinyl-1,3,5-triazine: Similar structure with piperidinyl groups instead of morpholinyl groups.

Uniqueness

“N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine” is unique due to the combination of diethyl and morpholinyl groups, which may impart distinct chemical and biological properties compared to other triazine derivatives.

Properties

Molecular Formula

C15H26N6O2

Molecular Weight

322.41 g/mol

IUPAC Name

N,N-diethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H26N6O2/c1-3-19(4-2)13-16-14(20-5-9-22-10-6-20)18-15(17-13)21-7-11-23-12-8-21/h3-12H2,1-2H3

InChI Key

REQWJGFAZPQXCB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.